Hirsutenol A

説明

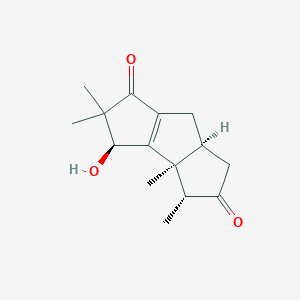

Hirsutenol A is a tricyclic sesquiterpene first isolated from the basidiomycete fungus Stereum hirsutum . Structurally, it belongs to the hirsutane family, characterized by a fused tricyclic skeleton with a central cyclopentane ring flanked by two cyclohexane rings. Early studies identified its molecular formula as C15H20O4 through high-resolution mass spectrometry (HR-MS) and NMR analysis . Its stereochemistry was resolved using NOESY correlations, confirming the relative configurations of hydroxyl and methyl groups on the A- and C-rings.

This compound exhibits moderate antibacterial activity against Escherichia coli but lacks efficacy against Staphylococcus aureus, Bacillus subtilis, and fungal pathogens .

特性

分子式 |

C15H20O3 |

|---|---|

分子量 |

248.32 g/mol |

IUPAC名 |

(3R,3aS,4R,7aS)-4-hydroxy-3,3a,5,5-tetramethyl-3,4,7,7a-tetrahydro-1H-cyclopenta[a]pentalene-2,6-dione |

InChI |

InChI=1S/C15H20O3/c1-7-10(16)6-8-5-9-11(15(7,8)4)13(18)14(2,3)12(9)17/h7-8,13,18H,5-6H2,1-4H3/t7-,8-,13+,15+/m0/s1 |

InChIキー |

JDNHHSVZZOCUOM-WCBQKTFOSA-N |

SMILES |

CC1C(=O)CC2C1(C3=C(C2)C(=O)C(C3O)(C)C)C |

異性体SMILES |

C[C@H]1C(=O)C[C@H]2[C@@]1(C3=C(C2)C(=O)C([C@@H]3O)(C)C)C |

正規SMILES |

CC1C(=O)CC2C1(C3=C(C2)C(=O)C(C3O)(C)C)C |

同義語 |

hirsutenol A |

製品の起源 |

United States |

化学反応の分析

Radical Cyclization Reactions

Hirsutene's synthesis heavily relies on radical-mediated cyclization strategies. Dennis P. Curran's seminal 1985 work demonstrated:

-

Tandem hex-5-enyl radical cyclization forms the linear triquinane skeleton via a 6-exo-trig mechanism ( ).

-

Tributyltin hydride (n-BuSnH) initiates bromine abstraction, generating a carbon-centered radical that undergoes stereoselective cyclization (63% yield, 3:2 diastereomeric ratio) ( ).

Key intermediates :

| Step | Reaction | Product | Yield |

|---|---|---|---|

| Bromide precursor | Radical initiation with n-BuSnH | Tricyclic ketones (6/7) | 62% |

| Ketone olefination | Wittig reaction | Sativene (8)/Copacamphene (9) | 58–72% |

Transition Metal-Catalyzed Cycloadditions

Rhodium(I)-catalyzed [5+2+1] cycloadditions enable efficient construction of hirsutene’s tricyclic core:

-

Enyne-vinylcyclopropane substrates react with CO under Rh(I) catalysis to form bicyclo[6.3.0]undecane intermediates ( ).

-

Transannular epoxide-alkene cyclization completes the 5/5/5 ring system (32% yield over 2 steps) ( ).

Comparative efficiency :

Asymmetric Catalysis

Proline-derived catalysts enable enantioselective transannular aldolizations:

-

1,4-Cyclooctanedione substrates undergo aldol cyclization with >90% ee, forming the tricyclic scaffold of (+)-hirsutene ( ).

Functional Group Transformations

Critical late-stage modifications include:

-

Luche reduction : Chemoselective 1,2-reduction of α,β-unsaturated ketones ( ).

-

Ireland ester enolate rearrangement : Stereospecific -sigmatropic shift to install quaternary centers ( ).

-

SN2' anti-lactone opening : Ring expansion via nucleophilic displacement ( ).

Biosynthetic Pathways

In Stereum hirsutum, hirsutene biosynthesis involves:

-

A sesquiterpene synthase–HMGS fusion protein catalyzing:

Enzyme kinetics :

| Parameter | STS Domain | Full-Length Fusion |

|---|---|---|

| (s) | 0.45 ± 0.03 | 0.41 ± 0.02 |

| (μM) | 8.7 ± 1.1 | 9.2 ± 0.9 |

Computational Insights

DFT studies reveal:

類似化合物との比較

Hirsutenol D

- Molecular Formula: C15H18O5 (vs. C15H20O4 for hirsutenol A) .

- Key Differences: An additional hydroxyl group on the quaternary carbon (C-10), confirmed by HMBC correlations . A missing methylene signal (C-6) in NMR spectra due to deuterium exchange in CD3OD, a phenomenon also observed in this compound . Relative stereochemistry determined via NOESY, showing proximity between H-1, H-13, and H-14 .

Hirsutenol E

Hirsutenol F

- Molecular Formula : C15H18O4.

- Key Differences: A terminal methylene group (δH 6.23 and 5.72 ppm) absent in this compound. Enhanced antioxidant activity due to optimized hydroxyl group positioning .

Functional Comparisons

Antioxidant Activity

Hirsutenol F demonstrates the strongest superoxide radical-scavenging activity (EC50 = 0.39 mM), surpassing α-tocopherol (0.71 mM) and trolox (1.56 mM) . Hirsutenol E shows moderate activity (EC50 = 1.62 mM), while hirsutenol D is less potent (EC50 = 8.78 mM) .

Structural Revisions

Computational studies (Kutateladze & Kuznetsov, 2017) revised the structures of hirsutenols B, D, and E, correcting misassignments in carbonyl and hydroxyl positions. For example, hirsutenol D’s C-10 carbonyl was redefined using quantum chemical NMR calculations .

Data Tables

Table 1: Structural Comparison of Hirsutenols A, D, E, and F

Table 2: Antioxidant Activity (EC50)

| Compound | EC50 (mM) | Reference |

|---|---|---|

| Hirsutenol F | 0.39 | |

| α-Tocopherol | 0.71 | |

| Trolox | 1.56 | |

| Hirsutenol E | 1.62 | |

| Hirsutenol D | 8.78 |

Research Implications

The structural diversity among hirsutenols correlates with their bioactivity. Hydroxylation patterns, particularly on quaternary carbons (e.g., hirsutenol D), enhance solubility and radical scavenging . Terminal methylenes (hirsutenol F) may improve electron donation capacity . Computational revisions highlight the importance of advanced NMR and quantum chemistry in resolving sesquiterpene stereochemistry .

Q & A

Q. How to ensure compliance with journal-specific formatting for this compound research?

- Methodological Answer : Adhere to standards such as:

- ACS Style for chemical nomenclature.

- MIAME guidelines for microarray data.

- STROBE for observational studies.

Avoid undefined abbreviations (e.g., “HA” for this compound) and report exact p-values (not “p < 0.05”) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。